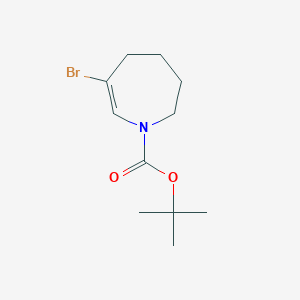

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

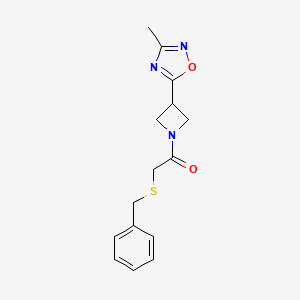

“tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2126159-83-7 . It has a molecular weight of 276.17 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” and its InChI Code is "1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3" . This information can be used to deduce the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .

Scientific Research Applications

Rh(I)-Catalyzed Arylation of Heterocycles

A practical method for the Rh-catalyzed direct arylation of various pharmaceutically important azoles with aryl bromides, including tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, has been expanded through mechanistic insights. This method is functional group tolerant and employs a bidentate P-olefin ligand for high activity and thermal stability in arylation catalysts. The process simplifies product isolation compared to other methods, using THF or dioxane as solvents and a microwave reactor for heating, achieving excellent yields in 2 hours (Lewis, Berman, Bergman, & Ellman, 2008).

Photoaffinity Labeling

The compound serves as a precursor in the synthesis of highly photolabile carbene-generating labels fixable to biochemical agents. The synthesis pathway includes bromination and subsequent reactions leading to a compound that, upon irradiation, generates a carbene useful for photoaffinity labeling. This process enables coupling to amino functions of biochemically interesting agents (Nassal, 1983).

Synthesis of Boc-protected Amines

A mild and efficient one-pot Curtius rearrangement involving tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate leads to the formation of Boc-protected amines. This reaction provides a pathway for synthesizing protected amino acids, showcasing compatibility with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Solid-phase Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives from tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate. This process includes immobilization on acid-labile resin and functionalization through various reactions, exemplifying the synthesis of a pilot library of benzazepines targeted for G-protein-coupled receptors (Boeglin, Bonnet, & Hibert, 2007).

Synthesis of Azepine Derivatives and Thermal Behavior

Research on the demethoxycarbonylation of related compounds demonstrated the formation of various azepine derivatives, revealing insights into the thermal behavior and isomerization processes of such compounds. This study provides a foundation for understanding the chemical properties and reactions of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate and related molecules (Satake et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

tert-butyl 6-bromo-2,3,4,5-tetrahydroazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGEQNCPITVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)

![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)